Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol
Description
Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol (Compound 2 in ) is a piperidine derivative featuring a central methanol group flanked by two benzo[d][1,3]dioxol-5-yl (benzodioxole) substituents and a piperidin-4-yl moiety. Its synthesis involves tert-butyl carbamate protection and subsequent deprotection steps, as described in .
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
bis(1,3-benzodioxol-5-yl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C20H21NO5/c22-20(13-5-7-21-8-6-13,14-1-3-16-18(9-14)25-11-23-16)15-2-4-17-19(10-15)26-12-24-17/h1-4,9-10,13,21-22H,5-8,11-12H2 |
InChI Key |
KHAHRSNPVUEXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Preparation of the Ketone Precursor :
-
Catalytic Transfer Hydrogenation :
Critical Parameters :
-
Catalyst loading (5–10 wt% Pd/C) significantly impacts reaction efficiency.
-
Excess ammonium formate (3 equivalents) ensures complete reduction.
Reduction of Ketone Precursors Using Borohydride Reagents
An alternative method employs sodium borohydride (NaBH4) to reduce the intermediate ketone. This approach is noted for its operational simplicity and shorter reaction time.
Procedure:
-
Ketone Synthesis :
-
Reduction with NaBH4 :
Advantages :
Multi-Component Ugi Reaction Approaches
Recent studies explore Ugi four-component reactions to construct the piperidine core while introducing benzo[d]dioxol-5-yl groups.
Protocol:
-
Reaction Setup :
-
Cyclization and Reduction :
Limitations :
Protective Group Strategies
tert-Butoxycarbonyl (Boc) protection is employed to enhance reaction selectivity during piperidine functionalization.
Workflow:
-
Boc Protection :
-
Friedel-Crafts Alkylation :
-
Deprotection and Reduction :
Optimization of Reaction Conditions
Solvent Effects:
Catalytic Systems:
Temperature Control:
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, NH₄HCO₂ | 68–72 | ≥95 | High selectivity | Requires high-pressure equipment |
| NaBH4 Reduction | NaBH4, THF | 65–70 | 90 | Operational simplicity | Moderate yields |
| Ugi Reaction | TMSN₃, TFE | 44–50 | 85 | Modular synthesis | Complex purification |
| Boc Protection | Boc₂O, AlCl₃ | 55–60 | ≥98 | Enhanced reaction control | Multi-step process |
Chemical Reactions Analysis
Substitution Reactions
The hydroxymethyl group (-CH₂OH) demonstrates nucleophilic substitution potential:
Oxidation-Reduction Processes
The secondary alcohol undergoes controlled redox transformations:
Acid-Base Reactions
The compound participates in pH-dependent transformations:
Key observations :
-
pKa of hydroxymethyl group: ~15.2 (calculated)
-
Forms stable hydrochloride salt (m.p. 214-216°C) in HCl/Et₂O
Notable reaction :
textBis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol + HCl → This compound·HCl Yield: 92% [5]
Coupling Reactions
The aromatic systems enable cross-coupling chemistry:
Ring-Opening/Modification
The benzo[d]dioxole rings show limited reactivity:
Controlled ring-opening (H₂SO₄ 95%, 80°C):
textBis(catechol) derivative + CO + HCO₂H Conversion: <5% after 24h [2]
Piperidine ring functionalization :
Stability Under Physiological Conditions
Critical for pharmacological applications:
This comprehensive analysis demonstrates the compound's versatility in synthetic transformations while highlighting stability limitations in specific environments. The hydroxymethyl group serves as the primary reactive center, with the piperidine nitrogen enabling salt formation and the dioxole rings contributing to electronic effects without direct participation in most reactions .
Scientific Research Applications
Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Benzodioxole Moieties
4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine (CAS 76672-65-6)
- Structure: Lacks the central methanol group and instead has a benzodioxole-methyl group attached to the piperidine ring.
- Applications : Used in medicinal chemistry for its modularity in drug design, particularly in central nervous system (CNS) targeting compounds.
IPR-1 [(±)-3-(Benzodioxol-5-yl)-N-(benzodioxol-5-ylmethyl)-4-phenylbutan-1-amine]
- Structure : Combines benzodioxole and piperidine-like amine groups but includes a phenylbutan-1-amine backbone.
- Activity : Demonstrated anti-metastatic activity in breast cancer models (IC50 ~30 μM for MDA-MB-231 cell invasion) .
- Comparison: The absence of a piperidine ring and methanol group may limit its binding specificity compared to the target compound.
G1 [(2-(Benzodioxol-5-yl)-6-methoxyquinolin-4-yl)methanol]
Functional Analogues with Hydroxyl/Piperidine Groups
5-(Benzodioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives (Compounds 4c, 6c)
- Structure : Feature benzodioxole and piperidine-hydroxyl groups but incorporate a dihydropyrazole core.
- Synthesis : Achieved via cyclocondensation and hydrazide formation (yields 80–95%) .
- Comparison: The dihydropyrazole ring introduces conformational rigidity, possibly enhancing target selectivity compared to the flexible piperidine-methanol scaffold.
rac-4-[Benzodioxol-5-yl(hydroxy)methyl]-3-(trimethoxybenzyl)dihydrofuran-2(3H)-one (2b)
Anticancer and Antimetastatic Activity
Biological Activity
Bis(benzo[d][1,3]dioxol-5-yl)(piperidin-4-yl)methanol is a compound of interest due to its potential biological activities. This compound features a piperidine ring linked to two benzo[d][1,3]dioxole moieties, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its therapeutic potential.
Synthesis
The synthesis of this compound has been documented in various studies. The compound can be synthesized through a series of chemical reactions involving piperidine derivatives and benzo[d][1,3]dioxole precursors. For example, one method involves the catalytic transfer hydrogenation of specific piperidine derivatives .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Anticancer Activity
Several studies have assessed the anticancer properties of this compound. In vitro evaluations demonstrated that it effectively inhibits cancer cell proliferation in various cancer types. For instance, compounds with similar structures showed promising results against human colon cancer cell lines (HCT116 and HT29) and squamous cell carcinomas .
Table 1: Cytotoxicity Data of Related Compounds
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies suggest that similar compounds can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .
Case Studies
A notable case study involved the evaluation of a series of piperidine derivatives, including this compound. These compounds were tested for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in steroid metabolism and cancer progression. The most potent derivatives exhibited IC50 values in the low nanomolar range .
Pharmacological Implications
The biological activity of this compound suggests potential applications in cancer therapy and possibly other therapeutic areas such as anti-inflammatory or antimicrobial treatments. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine or dioxole moieties could enhance efficacy and selectivity .
Q & A
Q. Advanced
- MAGL Inhibition : Acute administration in mice shows a >50-fold increase in brain 2-AG levels (measured via LC-MS/MS) at 0.1 mg/kg, with no impact on anandamide.
- Activity-Based Protein Profiling (ABPP) : Confirms selectivity for MAGL over 85% of brain serine hydrolases .
- Behavioral Models : Analgesia is tested using the writhing test (ED50 = 0.3 mg/kg) and tail-immersion test (ED50 = 3 mg/kg). Higher doses (>10 mg/kg) induce hypomotility and hyperthermia, indicating cannabinoid receptor cross-talk .
Data Contradiction Analysis
Discrepancies between in vitro potency and in vivo side effects (e.g., hypothermia at high doses) suggest dose-dependent engagement of non-MAGL pathways. Comparative studies with MAGL-KO mice are recommended to isolate target-specific effects .
How does the compound perform in neuroinflammatory models, and what mechanisms are implicated?
Advanced
In glial cell cultures, derivatives like D5 (bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide) reduce pro-inflammatory cytokines (IL-6, TNF-α) by suppressing NF-κB translocation . However, in vivo efficacy requires structural tuning to improve metabolic stability. For example, replacing the penta-dienamide chain with a piperidine-methanol backbone enhances bioavailability but reduces COX-2 inhibition .
What analytical techniques resolve structural ambiguities in derivatives?
Q. Basic
Q. Advanced
- X-ray Crystallography : Resolves stereochemical ambiguities in azetidin-2-one derivatives (e.g., trans- vs. cis-configuration at C3/C4) .
- DSC/TGA : Assesses thermal stability, critical for determining storage conditions (e.g., melting point 230–232°C for nitro-substituted analogs) .
How do researchers address discrepancies in biological activity across structural analogs?
Q. Advanced
- Meta-Analysis : Compare IC50 values for MAGL inhibition (JJKK-048: <1 nM) vs. anticonvulsant ED50 values (D5: 25 mg/kg). Contradictions arise from divergent molecular targets (MAGL vs. ion channels).
- Computational Docking : Identifies key interactions (e.g., hydrogen bonding between the hydroxyl group and MAGL Ser122) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
